molecular formula C8H8BrNO B3265271 2-Bromo-1-(6-methylpyridin-3-yl)ethanone CAS No. 40337-65-3

2-Bromo-1-(6-methylpyridin-3-yl)ethanone

Cat. No.: B3265271
CAS No.: 40337-65-3
M. Wt: 214.06 g/mol
InChI Key: UPWFYUIFTMKPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(6-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO It is a brominated derivative of ethanone, featuring a pyridine ring substituted with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone typically involves the bromination of 1-(6-methylpyridin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(6-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products:

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-1-(6-methylpyridin-3-yl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in binding to active sites, leading to inhibition or modulation of biological activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

  • 2-Chloro-1-(6-methylpyridin-3-yl)ethanone
  • 2-Iodo-1-(6-methylpyridin-3-yl)ethanone
  • 1-(6-Methylpyridin-3-yl)ethanone

Comparison: 2-Bromo-1-(6-methylpyridin-3-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with nucleophiles and biological targets, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

Chemical Structure

The chemical structure of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone can be represented as follows:

C9H8BrNO\text{C}_9\text{H}_8\text{Br}\text{N}\text{O}

This structure includes:

  • A bromine atom, which can enhance the lipophilicity and biological activity.
  • A 6-methylpyridine moiety, which is often associated with various pharmacological properties.

Antimicrobial Activity

Preliminary studies suggest that derivatives of compounds containing pyridine rings exhibit antimicrobial properties. For instance, related small molecules have demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus and Enterococcus species . While direct studies on this compound are scarce, its structural similarities to these active compounds suggest potential antibacterial effects.

Antifungal Properties

Related compounds in the same chemical class have shown antifungal activity against various strains, including Candida and Aspergillus species. The presence of the bromine atom may enhance this effect due to increased reactivity with fungal cell membranes . However, specific data on the antifungal efficacy of this compound is not yet available.

Anti-inflammatory Potential

Compounds containing pyridine derivatives are often explored for their anti-inflammatory properties. For example, COX-2 inhibitors like Etoricoxib (which shares structural features with this compound) have been widely studied for their effectiveness in reducing inflammation and pain . This suggests a possible avenue for exploring the anti-inflammatory effects of this compound.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The bromine substituent may interact with biological targets through nucleophilic substitution reactions.
  • The pyridine ring could facilitate interactions with enzymes or receptors involved in microbial resistance or inflammation pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(6-methylpyridin-3-yl)ethanone?

A common method involves α-bromination of the parent ketone, 1-(6-methylpyridin-3-yl)ethanone, using bromine (Br₂) in chloroform (CHCl₃). The reaction is conducted under controlled temperature (e.g., 0–25°C) to ensure regioselectivity at the α-position. Post-reaction, the product is washed with sodium bicarbonate and sodium thiosulfate to remove excess bromine, followed by recrystallization from diethyl ether for purification . Adjustments to substituents on the pyridine ring may require modified solvent systems or catalysts.

Q. What safety protocols are critical when handling this compound?

Due to its potential acute toxicity and reactivity:

  • Use NIOSH/MSHA-approved respirators and chemical-resistant gloves (e.g., nitrile or neoprene).
  • Employ OSHA-compliant eye protection (chemical safety goggles).
  • Store in inert atmospheres at 2–8°C to prevent decomposition .
  • Avoid exposure to moisture or strong oxidizing agents, which may trigger hazardous reactions .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • Melting Point Analysis : Compare observed values (e.g., 123–126°C) with literature data .
  • NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., pyridyl proton signals at δ 8.5–9.0 ppm).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (expected m/z ≈ 214–216 for [M]⁺) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved?

Use SHELX programs (e.g., SHELXL/SHELXS) for high-resolution X-ray crystallography. For example:

  • Refine twinned or high-symmetry crystals using SHELXL’s twin-law functions.
  • Compare experimental data with DFT-calculated structures to validate bond angles/planarity of the pyridine ring .

Q. What strategies optimize regioselectivity in derivatization reactions?

The bromine atom at the α-position is highly electrophilic, enabling nucleophilic substitutions (e.g., SN₂ with amines or thiols). To enhance selectivity:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Introduce steric hindrance via bulky ligands in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., thiazolyl-pyrrolo derivatives) .

Q. How does the 6-methylpyridin-3-yl group influence biological activity?

The methyl group enhances lipophilicity, improving membrane permeability in drug candidates. Comparative studies with analogs (e.g., 5-chloro or trifluoromethyl substitutions) show:

  • Higher binding affinity to kinase enzymes (IC₅₀ < 1 μM in some antiproliferative assays).
  • Reduced metabolic degradation compared to unsubstituted pyridines .

Q. Methodological Considerations

Q. What analytical approaches address contradictory stability data?

  • Perform accelerated stability testing under varied conditions (pH, temperature).
  • Use HPLC-MS to identify degradation products (e.g., dehalogenation or oxidation byproducts).
  • Cross-reference with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. How are computational methods applied to predict reactivity?

  • DFT Calculations : Model transition states for bromine displacement reactions (e.g., B3LYP/6-31G* basis sets).
  • Molecular Docking : Screen interactions with biological targets (e.g., cytochrome P450 enzymes) to guide synthetic modifications .

Q. Key Notes

  • Avoid commercial suppliers (e.g., Biosynth, Thermo Scientific) in academic discussions .
  • Prioritize peer-reviewed synthesis protocols over vendor-provided data.
  • Cross-validate spectral data with multiple techniques to mitigate instrumentation biases.

Properties

IUPAC Name

2-bromo-1-(6-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWFYUIFTMKPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a chloroform (6.5 mL) solution of 1-(6-methylpyridin-3-yl)ethanone (0.43 g), under ice cooling in a nitrogen atmosphere, 2,6-lutidine (0.63 mL) and trimethylsilyl trifluoromethanesulfonate (0.69 mL) were added, and the resultant was stirred for 30 minutes. Then, N-bromosuccinimide (0.63 g) was added thereto, and the resultant was stirred at room temperature for 1 hour. Water was added to the reaction solution, and the resultant was stirred for 15 minutes, followed by extraction with chloroform. An organic layer was separated using a phase separator, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=90/10→70/30) to obtain the title compound (0.24 g) as a light brown solid.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Three
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Quantity
0.69 mL
Type
reactant
Reaction Step Three
Quantity
6.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(6-methylpyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(6-methylpyridin-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(6-methylpyridin-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(6-methylpyridin-3-yl)ethanone
Reactant of Route 5
2-Bromo-1-(6-methylpyridin-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(6-methylpyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.